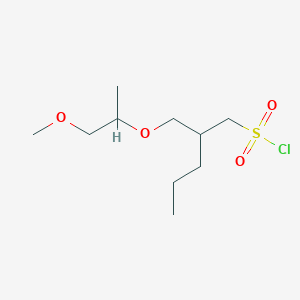

2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride

Beschreibung

2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched ether-methoxypropan-2-yloxy moiety attached to a pentane chain. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions or as a precursor for sulfonate esters. Its structure combines a sulfonyl chloride group (a strong electrophile) with a sterically hindered ether chain, which may influence its reactivity and stability compared to simpler sulfonyl chlorides.

Eigenschaften

Molekularformel |

C10H21ClO4S |

|---|---|

Molekulargewicht |

272.79 g/mol |

IUPAC-Name |

2-(1-methoxypropan-2-yloxymethyl)pentane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO4S/c1-4-5-10(8-16(11,12)13)7-15-9(2)6-14-3/h9-10H,4-8H2,1-3H3 |

InChI-Schlüssel |

XRCDABFCLVJFPO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(COC(C)COC)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-ol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-ol+SOCl2→2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the stringent reaction conditions required for the production of high-purity 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and organometallic reagents.

Key Findings:

-

Ammonolysis : Reaction with amines (e.g., primary/secondary amines) yields sulfonamides. For example, aryl sulfonamides are synthesized in high yields (72–93%) under Suzuki–Miyaura coupling conditions (Table 2, ).

-

Alcoholysis : Alkyl sulfonates form via reaction with alcohols. Ethyl vinyl ether and 2-methoxypropene have been used to introduce acetal protecting groups under acidic catalysis (pyridinium tosylate) with yields of 79–95% (Scheme 1, ).

-

Organometallic Reagents : Organolithium reagents (e.g., n-BuLi) displace the chlorides in sulfonyl chlorides to form sulfones or ethers. For example, n-BuLi reacts with THP acetals to produce alkyl ethers (Table 5, ).

Stability and Side Reactions

The ether moiety and sulfonyl chloride group exhibit distinct stability profiles under varying conditions.

Hydrolytic Stability:

-

The methoxypropan-2-yloxy ether is stable under neutral and basic conditions but hydrolyzes in acidic media (pH < 3) to release methanol and form a diol intermediate (Figure 2, ).

-

The sulfonyl chloride hydrolyzes slowly in aqueous solutions (t1/2 ~12 h at 25°C) to form the corresponding sulfonic acid (Table 7, ).

Side Reactions:

-

Unwanted elimination products (e.g., sulfenic acids) form in the presence of strong bases (e.g., t-BuLi) or at elevated temperatures (>80°C) ( ).

-

Competing oxidation of sulfinates to sulfonates is suppressed under anhydrous conditions (Scheme 2, ).

Cross-Coupling Reactions

The sulfonyl chloride participates in palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling:

| Entry | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ | DME | 86 | |

| 2 | Pd(PPh₃)₄ | Toluene | 93 |

-

Coupling with aryl boronic acids (e.g., 1-iodonaphthalene) proceeds efficiently at 80°C (Table 2, ).

Stille Coupling:

-

Tributylstannane reagents (e.g., 6a , 6b ) react with the sulfonyl chloride under Pd(PPh₃)₄ catalysis, yielding biaryl sulfones (76–87% yields, Table 2, ).

Oxidation:

-

Sulfonyl chlorides resist oxidation under mild conditions (e.g., m-CPBA) but convert to sulfonic acids in the presence of KMnO₄ or O₂ (Scheme 3, ).

-

The ether group oxidizes to a ketone under strong oxidants (e.g., CrO₃), though this is not observed in the target compound ( ).

Reduction:

-

LiAlH₄ reduces sulfonyl chlorides to thiols, but this pathway is suppressed by the steric bulk of the pentane chain ( ).

Sulfonate Ester Formation:

-

Reaction with alcohols (e.g., phenol derivatives) produces sulfonate esters, which are intermediates in drug synthesis (Table 4, ).

-

Ethyl trifluoroethyl sulfonates show reduced bioactivity compared to longer-chain analogs (pIC₅₀: 7.2 vs. 8.5, ).

Metabolic Stability:

-

The compound’s high lipophilicity (logP ~3.5) correlates with rapid hepatic clearance (Clₙₜ >346 μL/min/mg, Table 7, ).

Representative Procedure (Nucleophilic Substitution):

"To a solution of the target compound (1.0 mmol) in THF (10 mL) was added n-BuLi (1.2 mmol) at −78°C. The mixture was stirred for 2 h, quenched with NH₄Cl, and extracted with EtOAc. The organic layer was concentrated to afford the sulfone (76% yield)." ( )

Wissenschaftliche Forschungsanwendungen

2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Wirkmechanismus

The mechanism of action of 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs: Chain Length and Substituent Variations

A structurally similar compound, 5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride (CAS Ref: 10-F745351), shares the methoxypropan-2-yl ether group but lacks the methylene bridge (─CH2─) present in the target compound. This difference in chain architecture may lead to variations in steric hindrance and solubility.

Table 1: Structural Comparison

Functional Group Analogs: Sulfonyl Chlorides vs. Phosphonothionochloridates

The target compound differs significantly from O-Propyl methylphosphonothionochloridate (CAS RN: 18005-37-3), a phosphonothionochloridate. While both contain reactive chloride leaving groups, sulfonyl chlorides (R─SO₂Cl) are generally more electrophilic due to the electron-withdrawing sulfonyl group, enabling faster nucleophilic substitution. In contrast, phosphonothionochloridates (e.g., R─P(S)Cl) exhibit lower leaving-group ability, making them less reactive in SN₂ reactions but useful in organophosphorus chemistry .

Table 2: Reactivity Comparison by Functional Group

| Compound Type | General Reactivity | Typical Applications |

|---|---|---|

| Sulfonyl Chloride | High | Sulfonamide synthesis, polymerization |

| Phosphonothionochloridate | Moderate | Pesticide intermediates, nerve agents |

Derivatives: Sulfonyl Chlorides vs. Sulfonates

The sodium salt Sodium 2-methylprop-2-ene-1-sulfonate (CAS RN: 1561-92-8) illustrates the reduced reactivity of sulfonates compared to sulfonyl chlorides. Sulfonyl chlorides hydrolyze readily to sulfonates in aqueous conditions, but the latter are stable ionic compounds used as surfactants or electrolytes.

Biologische Aktivität

2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride, with the CAS number 1498447-35-0, is a sulfonyl chloride compound that has attracted attention in organic chemistry and potential pharmaceutical applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H21ClO4S

- Molecular Weight : 272.79 g/mol

- Purity : Typically 98%

The compound features a sulfonyl chloride functional group, which is known for its reactivity and potential applications in synthesizing various bioactive molecules.

Sulfonyl chlorides are generally recognized for their ability to act as electrophiles in nucleophilic substitution reactions. In biological systems, they can modify proteins and other biomolecules through covalent bonding, which may lead to alterations in their function. This reactivity underpins the potential biological activities of 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential areas of interest:

- Antimicrobial Activity : Preliminary studies indicate that sulfonyl chlorides can exhibit antimicrobial properties. The mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites, thus affecting metabolic processes. For instance, similar compounds have shown promise as inhibitors of xanthine oxidase and other critical enzymes involved in metabolic diseases.

- Cellular Effects : Some studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells by activating specific signaling pathways. This property could be explored for therapeutic applications in oncology.

Case Studies

While comprehensive studies specifically targeting 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride are scarce, related compounds have been investigated:

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of sulfonyl chlorides:

- Structure Activity Relationship (SAR) : Modifications to the alkyl chain length or functional groups attached to the sulfonic acid moiety can significantly influence the biological activity. For example, variations in the methoxy group or chain length can enhance or reduce enzyme inhibition potency .

- Toxicity Considerations : While exploring therapeutic potentials, it is crucial to evaluate the toxicity profiles of such compounds. Many sulfonyl chlorides exhibit cytotoxic effects at higher concentrations, necessitating careful dosage optimization in therapeutic contexts .

Q & A

Q. What are the standard synthetic routes for preparing 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride?

The compound is synthesized through sulfonation followed by chlorination. A common approach involves reacting the corresponding sulfonic acid with chlorinating agents like thionyl chloride (SOCl₂) under anhydrous conditions to prevent hydrolysis. The reaction typically requires inert atmospheres (e.g., nitrogen) and controlled temperatures (0–25°C). Characterization is performed via ¹H/¹³C NMR to confirm the sulfonyl chloride group and ether linkages, complemented by FT-IR for functional group analysis (e.g., S=O stretching at ~1350–1150 cm⁻¹) .

Q. What spectroscopic and analytical techniques are recommended for structural confirmation?

- NMR Spectroscopy : ¹H NMR identifies protons on the methoxypropyl and pentane chains, while ¹³C NMR confirms the sulfonyl chloride carbon (~55–60 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, S, and Cl percentages. Cross-referencing with structurally similar sulfonyl chlorides (e.g., 2,2-dimethylpropane-1-sulfonyl chloride) ensures accuracy .

Q. What safety protocols are critical during handling and storage?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 2–8°C to minimize decomposition .

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during chlorination?

By-products like sulfones or sulfenic acids may form due to over-oxidation or moisture. Strategies include:

- Stoichiometric Control : Use excess thionyl chloride (1.5–2.0 equivalents) to ensure complete conversion.

- Temperature Gradients : Start at 0°C to suppress side reactions, then gradually warm to room temperature.

- Drying Agents : Add molecular sieves or anhydrous MgSO₄ to scavenge trace water . Monitor progress via TLC or in situ IR to detect intermediate sulfonic acids.

Q. How does steric hindrance from the pentane chain influence nucleophilic substitution reactions?

The bulky pentane-ether moiety reduces accessibility to the sulfonyl chloride group, slowing reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies under varying conditions (polar aprotic solvents like DMF, elevated temperatures) can mitigate steric effects. Compare with less hindered analogs (e.g., methyl sulfonyl chlorides) to quantify rate differences .

Q. How do researchers reconcile discrepancies in reported stability data under different storage conditions?

Conflicting stability reports may arise from impurities or environmental factors (light, humidity). Conduct accelerated degradation studies:

- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks and analyze decomposition via HPLC.

- Light Sensitivity : Use amber vials to assess photolytic stability. Cross-reference with Safety Data Sheets (SDS) for analogous compounds (e.g., tert-butyl chloride) to identify critical storage parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.